molecular formula C20H30O4 B144049 Resolvin E2

Resolvin E2

Cat. No.: B144049
M. Wt: 334.4 g/mol
InChI Key: KPRHYAOSTOHNQA-NNQKPOSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Resolvin E2 is a specialized pro-resolving mediator derived from eicosapentaenoic acid, an omega-3 polyunsaturated fatty acid. It plays a crucial role in the resolution of inflammation, a process essential for maintaining tissue homeostasis and protecting against chronic inflammatory diseases .

Mechanism of Action

Target of Action

Resolvin E2 (RvE2) is a specialized pro-resolving mediator derived from eicosapentaenoic acid . Its primary targets are leukocytes, specifically human neutrophils . These cells play a crucial role in the immune response, particularly in the context of inflammation .

Mode of Action

RvE2 interacts with its targets through G-protein–coupled receptors present on the surface of leukocytes . This interaction leads to several changes, including the regulation of chemotaxis of human neutrophils and the enhancement of phagocytosis and anti-inflammatory cytokine production .

Biochemical Pathways

RvE2 is part of a family of specialized pro-resolving mediators (SPMs) that are derived from polyunsaturated fatty acids via lipoxygenase (LO)-driven biochemical pathways . These mediators play a pivotal role in “turning off” pro-inflammatory signals, thereby prompting the timely resolution of inflammation .

Pharmacokinetics

It is known that rve2 is endogenously produced during self-limited murine peritonitis in both the initiation and resolution phases

Result of Action

The action of RvE2 results in several molecular and cellular effects. It regulates the chemotaxis of human neutrophils, enhances phagocytosis, and promotes the production of anti-inflammatory cytokines . These actions contribute to the resolution of inflammation and the restoration of tissue homeostasis .

Action Environment

The action, efficacy, and stability of RvE2 can be influenced by various environmental factors. For instance, the inflammatory milieu in which RvE2 is produced can affect its formation and impact . Additionally, RvE2 has been identified in the plasma of healthy human subjects, suggesting that it can function in a variety of physiological contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions: Resolvin E2 can be synthesized from eicosapentaenoic acid through a series of enzymatic reactions involving lipoxygenases. The synthetic route typically involves the conversion of eicosapentaenoic acid to 18-hydroperoxy-eicosapentaenoic acid, followed by enzymatic reduction and epoxidation to form this compound .

Industrial Production Methods: Industrial production of this compound involves the use of biotechnological processes to enhance the yield and purity of the compound. These methods often employ genetically engineered microorganisms capable of producing high levels of eicosapentaenoic acid, which is then converted to this compound through controlled enzymatic reactions .

Chemical Reactions Analysis

Types of Reactions: Resolvin E2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability.

Common Reagents and Conditions:

Major Products Formed: The primary products formed from these reactions include various hydroxylated and epoxidized derivatives of this compound, which retain or enhance its biological activity .

Scientific Research Applications

Resolvin E2 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the mechanisms of action of specialized pro-resolving mediators.

    Biology: Investigated for its role in regulating immune cell functions, such as chemotaxis and phagocytosis.

    Medicine: Explored for its potential therapeutic applications in treating chronic inflammatory diseases, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of anti-inflammatory drugs and dietary supplements

Comparison with Similar Compounds

Resolvin E2 is part of a broader family of specialized pro-resolving mediators, including:

This compound is unique in its specific binding affinity and the range of immune responses it modulates, making it a valuable compound for therapeutic research and development .

Properties

IUPAC Name

(5S,6E,8Z,11Z,14Z,16E,18R)-5,18-dihydroxyicosa-6,8,11,14,16-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-2-18(21)14-11-9-7-5-3-4-6-8-10-12-15-19(22)16-13-17-20(23)24/h3-4,7-12,14-15,18-19,21-22H,2,5-6,13,16-17H2,1H3,(H,23,24)/b4-3-,9-7-,10-8-,14-11+,15-12+/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRHYAOSTOHNQA-NNQKPOSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC=CCC=CCC=CC=CC(CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](/C=C/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Resolvin E2
Reactant of Route 2
Resolvin E2
Reactant of Route 3
Resolvin E2
Reactant of Route 4
Resolvin E2
Reactant of Route 5
Resolvin E2
Reactant of Route 6
Resolvin E2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.